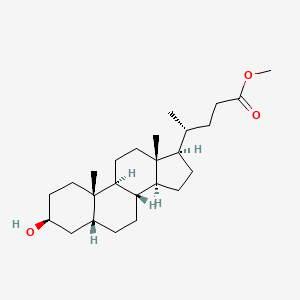![molecular formula C35H66NO7P B13413884 (2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate CAS No. 93685-90-6](/img/structure/B13413884.png)
(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate is a complex organic compound with the molecular formula C35H66NO7P . This compound is known for its unique structure, which includes both nonanoyloxy and octadecadienoyloxy groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate typically involves esterification and phosphorylation reactions. The process begins with the esterification of nonanoic acid and octadecadienoic acid with glycerol, followed by phosphorylation with trimethylamine and phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and peroxides.
Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions can include epoxides, alcohols, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: The compound’s unique structure makes it useful in studying lipid metabolism and membrane dynamics.
Medicine: Research into its potential as a drug delivery agent and its interactions with biological membranes is ongoing.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.
Mecanismo De Acción
The mechanism of action of (2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate involves its interaction with lipid bilayers and membrane proteins. The compound can integrate into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
Lecithin from Soybean: Similar in structure but derived from natural sources.
Organic Sunflower Lecithin: Another phospholipid with comparable properties but different fatty acid composition.
Uniqueness
What sets (2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate apart is its synthetic origin and the specific combination of nonanoyloxy and octadecadienoyloxy groups, which confer unique chemical and physical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
93685-90-6 |
|---|---|
Fórmula molecular |
C35H66NO7P |
Peso molecular |
643.9 g/mol |
Nombre IUPAC |
(2-nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate |
InChI |
InChI=1S/C35H66NO7P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-24-25-27-34(37)41-31-33(32-42-44(39,40)30-29-36(3,4)5)43-35(38)28-26-23-13-11-9-7-2/h14-15,17-18,33H,6-13,16,19-32H2,1-5H3 |
Clave InChI |
JQWAHKMIYCERGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COP(=O)(CC[N+](C)(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



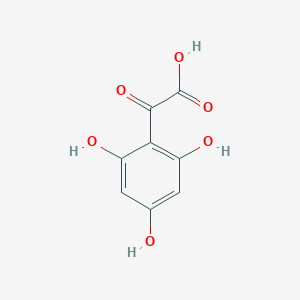
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)
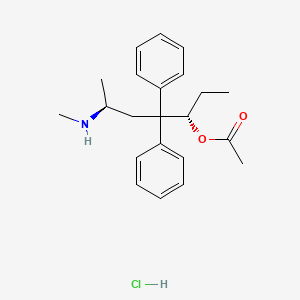

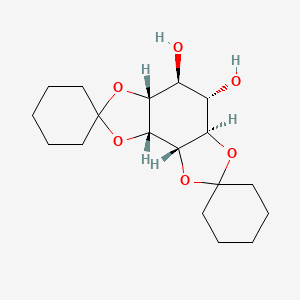
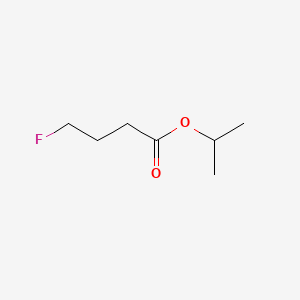
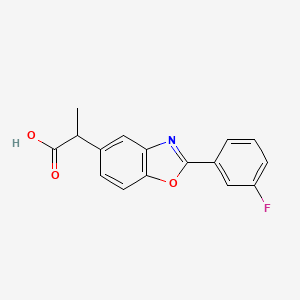
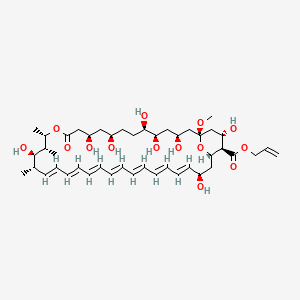
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
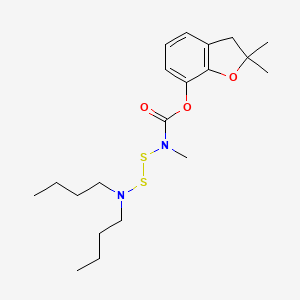
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
